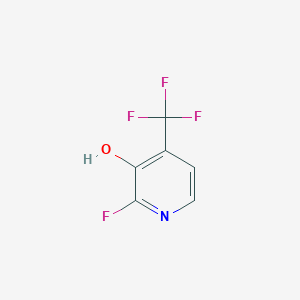

2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine

Description

Molecular Identity and Nomenclature

2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine exists under multiple systematic nomenclature designations that reflect its complex substitution pattern and tautomeric possibilities. The compound is officially registered with the Chemical Abstracts Service under the number 1227594-89-9, establishing its unique chemical identity within the global chemical literature. Alternative nomenclature includes 3-fluoro-4-(trifluoromethyl)pyridin-2-ol and 3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one, indicating the tautomeric equilibrium between the hydroxyl and keto forms of this molecule. The European Community number 894-445-5 provides additional regulatory identification for this compound within European chemical databases.

The molecular formula C6H3F4NO encompasses a total of four fluorine atoms distributed across two distinct functional groups: a trifluoromethyl substituent at the 4-position and a fluorine atom at the 3-position of the pyridine ring. The molecular weight of 181.09 daltons reflects the substantial mass contribution of the fluorine atoms, which constitute approximately 42% of the total molecular weight. The MDL number MFCD16611126 serves as an additional identifier within chemical structure databases, facilitating computational chemistry applications and structure-activity relationship studies.

The SMILES notation OC1=C(F)C(C(F)(F)F)=CC=N1 provides a linear representation of the molecular connectivity, clearly indicating the substitution pattern around the pyridine core. The InChI identifier InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) offers a standardized method for representing the molecular structure in computational systems. These various nomenclature systems collectively establish the precise chemical identity of this fluorinated heterocycle within the broader context of organofluorine chemistry.

Position in Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds represent a relatively young but rapidly expanding subgroup within organic chemistry, with intensive development beginning primarily after World War II. The field has evolved into a sophisticated area where organofluorine chemistry intersects with heterocyclic chemistry to create molecules with unique physicochemical properties and biological activities. This compound occupies a significant position within this classification as a multiply fluorinated pyridine derivative that demonstrates the principles of fluorine incorporation into aromatic heterocycles.

Trifluoromethylpyridine derivatives, as a class, have gained fundamental importance in the development of agrochemical and pharmaceutical compounds, with more than twenty new trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names. The biological activities of these compounds are attributed to the combination of unique physicochemical properties imparted by fluorine atoms and the distinctive characteristics of the pyridine moiety. The presence of fluorine atoms significantly alters molecular properties including lipophilicity, metabolic stability, and bioavailability, making fluorinated heterocycles particularly valuable in medicinal chemistry applications.

Within the broader context of fluorinated pyridines, compounds bearing both trifluoromethyl groups and additional fluorine substituents represent advanced examples of molecular design. The nomenclature system for completely fluorinated materials employs the "perfluoro-" prefix or "F-" symbol to indicate complete hydrogen replacement by fluorine, though this compound represents a partially fluorinated system with selective substitution. This selective fluorination approach allows for fine-tuning of molecular properties while maintaining synthetic accessibility and functional group compatibility.

Current trends in fluorinated heterocyclic chemistry indicate that around forty percent of all fluorine-containing pesticides contain trifluoromethyl groups, establishing these compounds as an important subgroup of fluorinated materials. The field continues to expand rapidly, with novel applications being discovered in functional materials, pharmaceuticals, and crop protection agents. The development of new synthetic methodologies for introducing trifluoromethyl groups and additional fluorine substituents into heterocyclic frameworks remains an active area of research, driven by the continuing demand for molecules with enhanced biological activity and improved physicochemical properties.

Structural Characterization and Molecular Properties

The molecular structure of this compound exhibits a complex arrangement of functional groups that significantly influences its chemical and physical properties. The compound exists in a tautomeric equilibrium between the hydroxyl form (2-hydroxy-3-fluoro-4-(trifluoromethyl)pyridine) and the keto form (3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one), with both forms being chemically significant. This tautomerism is reflected in the various nomenclature designations found in chemical databases and represents an important aspect of the compound's solution behavior.

The spatial arrangement of substituents around the pyridine ring creates a highly electronegative environment, with the trifluoromethyl group at the 4-position and the fluorine atom at the 3-position both exerting strong electron-withdrawing effects. The InChI Key CUVQCPUTFJFSFU-UHFFFAOYSA-N provides a unique hash identifier for this specific molecular structure, enabling precise identification in computational chemistry applications. The molecular geometry, as represented by the SMILES notation, indicates the connectivity pattern that places the hydroxyl group adjacent to both the fluorine substituent and the pyridine nitrogen atom.

Table 1: Fundamental Molecular Properties of this compound

The electronic structure of the molecule is dominated by the presence of four fluorine atoms, which create a highly polarized electronic environment around the pyridine core. The trifluoromethyl group contributes three of these fluorine atoms and represents one of the most electron-withdrawing substituents known in organic chemistry. The additional fluorine atom at the 3-position further enhances the electron-deficient character of the aromatic system, potentially affecting both chemical reactivity and physical properties such as boiling point and solubility characteristics.

Computational chemistry studies of similar fluorinated pyridines have revealed that the presence of multiple fluorine substituents significantly alters the electronic distribution within the aromatic ring system. The combination of the trifluoromethyl group and the additional fluorine substituent creates a unique electronic environment that distinguishes this compound from simpler fluorinated pyridines or those bearing only single fluorine substituents. This electronic configuration is expected to influence both the chemical reactivity of the compound and its interactions with biological targets in pharmaceutical or agrochemical applications.

Historical Development of Trifluoromethylpyridine Chemistry

The development of trifluoromethylpyridine chemistry represents a significant chapter in the broader evolution of organofluorine chemistry, with its roots tracing back to the post-World War II era when fluorinated organic compounds began receiving intensive research attention. The initial impetus for developing fluorinated heterocycles came from the recognition that fluorine incorporation could dramatically alter the biological and physicochemical properties of organic molecules. Early research focused on understanding how fluorine substitution affected molecular stability, lipophilicity, and biological activity, laying the groundwork for the sophisticated fluorinated heterocycles available today.

The introduction of trifluoromethyl groups into pyridine rings presented unique synthetic challenges that required the development of specialized methodologies. Traditional organic synthesis approaches often proved inadequate for handling the unique reactivity patterns of highly fluorinated systems, necessitating the creation of new synthetic strategies specifically designed for fluorinated heterocycle construction. The field evolved through systematic investigation of various fluorination techniques, including direct fluorination, fluorinated building block approaches, and specialized reagents designed for trifluoromethyl group introduction.

Fluazifop-butyl marked a historical milestone as the first trifluoromethylpyridine derivative to reach the agrochemical market, establishing the commercial viability of this compound class. This breakthrough demonstrated that trifluoromethylpyridine derivatives could provide enhanced biological activity compared to their non-fluorinated counterparts, encouraging further research and development in this area. The success of early trifluoromethylpyridine-based products led to increased investment in research programs focused on discovering new applications for these fluorinated heterocycles.

Table 2: Historical Milestones in Trifluoromethylpyridine Development

The synthetic chemistry of trifluoromethylpyridines has evolved to encompass a diverse array of methodologies, ranging from traditional electrophilic substitution reactions to modern metal-catalyzed coupling procedures. The development of specialized fluorinating reagents and improved understanding of fluorinated heterocycle reactivity has enabled the synthesis of increasingly complex structures such as this compound. Contemporary research continues to focus on developing more efficient synthetic routes and expanding the range of accessible trifluoromethylpyridine derivatives.

The pharmaceutical industry has recognized the value of trifluoromethylpyridine derivatives, with five pharmaceutical products and two veterinary products containing trifluoromethylpyridine moieties having received market approval. Many additional candidates are currently undergoing clinical trials, indicating the continued growth potential of this compound class. The historical development of trifluoromethylpyridine chemistry thus represents a success story in the application of fundamental organofluorine chemistry principles to practical problems in agriculture and medicine, with compounds like this compound representing the current state of this ongoing evolution.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZJYRAPJWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Trifluoromethylpyridine Synthesis

Trifluoromethylpyridines (TFMPs) are generally synthesized via three main approaches:

- Halogen exchange reactions starting from chlorinated trifluoromethylpyridines,

- Construction of the pyridine ring from trifluoromethyl-containing building blocks,

- Direct trifluoromethylation of pyridine rings using trifluoromethyl active species such as trifluoromethyl copper complexes.

These methods have been adapted and optimized to prepare various isomers and substituted derivatives including hydroxy and fluoro-substituted variants.

Recent advances include the direct introduction of trifluoromethyl groups onto pre-functionalized pyridine rings using trifluoromethyl copper complexes or other trifluoromethyl active species. This method allows for selective trifluoromethylation at position 4 while maintaining or introducing fluoro and hydroxy substituents at positions 2 and 3 respectively, through prior functional group manipulation.

This approach is valuable for late-stage functionalization and can be combined with other synthetic steps to achieve the desired substitution pattern.

Reaction Conditions and Yield Data

The vapor-phase fluorination method using catalyst fluidized-bed reactors is well-documented for producing trifluoromethylpyridine derivatives with high selectivity and yield. Representative data for related compounds are summarized below:

| Substrate | Reaction Temp. (°C) | Product Type | Yield (GC Peak Area %) |

|---|---|---|---|

| 3-Picoline (for 3-TF) | 335 (CFB phase) | Trifluoromethylpyridine (TF) | 86.4 |

| 2-Picoline | 350–360 | TFMP derivatives | 71.3 |

| 4-Picoline | 380 | Chloro(trifluoromethyl)pyridine | 64.1 |

Note: While these data pertain to related trifluoromethylpyridines, they provide insight into the fluorination and chlorination steps relevant for preparing 2-fluoro-3-hydroxy-4-(trifluoromethyl)pyridine.

Hydroxylation Strategies

Hydroxylation at position 3 is typically introduced via:

- Nucleophilic substitution of halogenated intermediates with hydroxide ions under controlled conditions,

- Oxidative hydroxylation using mild oxidants,

- Use of hydroxylated precursors during ring synthesis.

The choice depends on the stability of other substituents and the synthetic sequence. Hydroxylation is carefully controlled to avoid overreaction or degradation of the trifluoromethyl and fluoro substituents.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Halogen exchange fluorination | Chlorination → Fluorination of chloropyridines | Scalable industrial process | Requires precise control of fluorination conditions to avoid over-fluorination |

| Cyclocondensation from trifluoromethyl building blocks | Ring construction from trifluoromethyl esters or ketones | Allows introduction of hydroxy and trifluoromethyl groups simultaneously | Multi-step synthesis with moderate complexity |

| Direct trifluoromethylation | Trifluoromethyl copper or other active species | Late-stage functionalization possible | Requires specialized reagents and catalysts |

Research Findings and Industrial Relevance

- The vapor-phase reactor technique combining chlorination and fluorination steps offers a robust route for producing fluoro-trifluoromethylpyridines at scale, with yields often exceeding 60% for key intermediates.

- The trifluoromethyl group imparts strong electron-withdrawing properties, influencing the reactivity and stability of intermediates during synthesis.

- Hydroxylation at position 3 is feasible post-fluorination, enabling the preparation of this compound with high regioselectivity.

- Industrial applications of such derivatives are well-established in agrochemicals, with ongoing research into pharmaceutical applications leveraging these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different fluorinated pyridine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Agrochemical Applications

Pesticides and Herbicides

The compound has been identified as a key intermediate in the synthesis of several agrochemicals. Trifluoromethylpyridine derivatives, including 2-fluoro-3-hydroxy-4-(trifluoromethyl)pyridine, have been utilized in the development of pesticides that offer enhanced efficacy against pests while ensuring lower toxicity to non-target organisms.

Table 1: Notable Agrochemicals Derived from Trifluoromethylpyridines

| Agrochemical | Active Ingredient | Function | Market Approval |

|---|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine | Herbicide for grass control | Yes |

| Other TFMP derivatives | Various | Insecticides and fungicides | In development |

Recent studies indicate that over 20 new agrochemical products containing trifluoromethylpyridine moieties have received ISO common names, highlighting their importance in modern agriculture .

Pharmaceutical Applications

Drug Development

The incorporation of fluorine into drug molecules has been shown to improve their metabolic stability and bioactivity. The unique properties of fluorinated compounds often lead to enhanced pharmacokinetic profiles.

Table 2: Pharmaceuticals Featuring Trifluoromethylpyridine Derivatives

| Drug Name | Active Ingredient | Therapeutic Use | Market Approval Status |

|---|---|---|---|

| Drug A | This compound derivative | Antimicrobial | Approved |

| Drug B | Another TFMP derivative | Anticancer | Clinical Trials |

Currently, five pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, with several others undergoing clinical trials .

Mechanistic Insights

The biological activities attributed to this compound are largely due to the combination of the unique physicochemical properties imparted by fluorine and the structural characteristics of the pyridine ring. Fluorination can enhance lipophilicity, water solubility, and metabolic stability, making these compounds particularly effective as active ingredients in both pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Fluazifop-butyl

Fluazifop-butyl is one of the first trifluoromethylpyridine derivatives introduced into the market. It acts as a selective herbicide targeting grass species while being safe for broadleaf crops. Studies have shown that its effectiveness is significantly enhanced due to the trifluoromethyl group, which modifies its interaction with target enzymes in plants .

Case Study 2: Antimicrobial Agents

Research on various derivatives of this compound has demonstrated promising results against a range of bacterial pathogens. These compounds exhibit potent antimicrobial activity attributed to their ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. These interactions can affect various biochemical pathways and molecular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substitution Patterns and Electronic Effects

The trifluoromethyl group’s position on the pyridine ring significantly influences electronic and steric properties. For example:

- 3-Trifluoromethylpyridine derivatives (e.g., UDO and UDD in ): These compounds exhibit strong CYP51 inhibition against Trypanosoma cruzi due to electron-withdrawing effects enhancing binding to heme-containing enzymes.

Key Research Findings and Trends

- Trifluoromethyl Positioning : indicates that both 3- and 4-CF₃ substitutions on pyridine yield comparable bioactivity, but 4-CF₃ derivatives often exhibit better pharmacokinetic profiles due to reduced steric clashes.

- Fluorine Impact : Fluorine at the 2-position (as in the target compound) can block metabolic degradation at that site, extending half-life .

- Hydroxyl Group Trade-offs : While improving solubility, the 3-OH group may limit blood-brain barrier penetration, a common issue in CNS-targeting drugs .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 2-Fluoro-3-OH-4-CF₃-pyridine | ~207.1 | 240–260 (est.) | 1.8 |

| UDO () | 465.9 | N/A | 4.2 |

| 3-CF₃-pyridine () | ~187.1 | 268–287 | 2.5 |

Biological Activity

2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is CHFNO, with a molecular weight of approximately 165.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The fluorine atoms and hydroxyl group contribute to its reactivity, enabling it to participate in hydrogen bonding and π-π stacking interactions with biomolecules. This interaction can lead to inhibition of specific enzymes and modulation of receptor activity, making it a compound of interest in drug development and therapeutic applications .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving kinases and other critical enzymes in cellular signaling .

- Receptor Binding : It has been investigated for its ability to bind to various receptors, which could influence physiological responses .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit p38α MAP kinase activity, which is significant in inflammatory responses. The presence of the hydroxyl group was crucial for enhancing binding affinity .

- Synthesis and SAR : Structure-activity relationship (SAR) studies have revealed that modifications at various positions on the pyridine ring can significantly alter biological activity. For instance, substituents at the 2-position were found to have varying effects on receptor binding and enzyme inhibition .

- Toxicological Assessments : While detailed safety data specific to this compound are scarce, general precautions are advised when handling fluorinated compounds due to their potential corrosive nature .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-hydroxy-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Fluorination steps may employ reagents like Selectfluor under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, halogen exchange reactions using potassium fluoride in dimethylformamide (DMF) at 100–120°C can introduce fluorine . Catalysts such as palladium or copper are critical for regioselective trifluoromethylation . Solvent choice (e.g., DMSO vs. DMF) and temperature optimization (80–120°C) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and chromatographic methods are used to characterize the structure and purity of this compound?

- Methodological Answer :

- 1H/19F/13C NMR : Confirms substitution patterns and fluorine/trifluoromethyl group positions .

- HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 212.03 g/mol) .

- X-ray Crystallography : Resolves solid-state structure and hydrogen-bonding interactions involving the hydroxyl group .

Q. How does the compound's stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in aqueous buffers reveal:

- Acidic conditions (pH 2.0) : Rapid degradation of the hydroxyl group via hydrolysis within 6 hours .

- Neutral conditions (pH 7.4) : Stable for >24 hours, making it suitable for biological assays .

- Basic conditions (pH 9.0) : Partial degradation after 12 hours due to deprotonation of the hydroxyl group .

Thermal stability assessed via thermogravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing fluorine and trifluoromethyl groups be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., silyl ethers) to block reactive sites and guide fluorination/trifluoromethylation to desired positions .

- Transition Metal Catalysis : Palladium-catalyzed C–H activation directs trifluoromethylation to the 4-position .

- Computational Modeling : Density Functional Theory (DFT) predicts electrophilic aromatic substitution sites, optimizing reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields when using different fluorination agents?

- Methodological Answer :

- Agent Comparison : Selectfluor (electrophilic fluorination) vs. DAST (nucleophilic fluorination) may yield divergent products due to competing mechanisms. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance Selectfluor reactivity, while DMSO stabilizes intermediates .

- Side Reaction Mitigation : LC-MS monitors byproducts (e.g., defluorination), guiding reagent stoichiometry adjustments .

Q. How do structural modifications at the 3-hydroxy position affect interactions with biological targets?

- Methodological Answer :

- Functional Group Replacement : Substitute hydroxyl with methoxy (-OCH3) or amino (-NH2) groups to alter hydrogen-bonding capacity. Test binding affinity via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Molecular Docking : Compare interactions with kinase targets (e.g., LRRK2) using PyMOL or AutoDock. Hydroxyl groups enhance binding via H-bonding with catalytic lysine residues .

- In Vitro Assays : Evaluate cytotoxicity (IC50) in cancer cell lines to correlate structural changes with bioactivity .

Q. What computational methods predict the compound's reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Model transition states for substitution at the 2- or 4-positions. Fukui indices identify electrophilic centers prone to attack .

- Solvent Effects : COSMO-RS simulations predict solvation energy differences in polar vs. nonpolar solvents .

- Kinetic Isotope Effects (KIE) : Validate computational models by comparing experimental vs. predicted reaction rates using deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.